molecular formula C9H10N2 B3050090 2-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23612-49-9

2-Ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3050090
CAS No.: 23612-49-9
M. Wt: 146.19 g/mol
InChI Key: NPTVWPJFZZCZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst . Another approach includes the use of 2-ethylpyridine as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound for therapeutic applications .

Biological Activity

2-Ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

The primary biological activity of this compound derivatives is attributed to their ability to inhibit fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in cell proliferation and survival, particularly in various cancers. The compound binds to the ATP-binding site of FGFRs, blocking downstream signaling pathways that lead to tumor growth and metastasis .

Key Findings on FGFR Inhibition

  • Inhibition Potency : Compound 4h, a derivative of this compound, exhibited IC50 values against FGFR1–4 of 7 nM, 9 nM, 25 nM, and 712 nM respectively, demonstrating significant inhibitory activity .
  • Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis .

Biological Activities

The biological activities associated with this compound derivatives include:

  • Anticancer Activity : The compound has been reported to induce apoptosis and arrest the cell cycle in various cancer cell lines such as A549 and 4T1 .
  • Anticonvulsant Effects : Some derivatives have shown potential as anticonvulsants, indicating a broad therapeutic scope beyond oncology .
  • Anti-inflammatory Properties : Studies suggest that these compounds may also possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The effectiveness of this compound derivatives can be correlated with their structural features. Research indicates that modifications to the pyrrolo structure can enhance or diminish biological activity:

CompoundFGFR Inhibition (IC50)Cell Line TestedActivity Observed
4hFGFR1: 7 nM4T1Proliferation inhibition, apoptosis induction
4aFGFR2: 9 nMA549Cell cycle arrest in G2/M phase
4bFGFR3: 25 nMVariousInduces apoptosis

Notable SAR Insights

  • Functional Groups : The presence of electron-donating groups significantly enhances the inhibitory potency against FGFRs. For example, substituents like -OH or -CH3 improve binding affinity and biological activity compared to unsubstituted derivatives .
  • Derivatives Comparison : Phenyl hydrazone derivatives exhibited superior activity compared to heterocyclic hydrazones, suggesting that specific structural modifications can lead to enhanced biological efficacy .

Case Studies

Several studies have illustrated the potential of this compound in clinical applications:

  • Breast Cancer Study :
    • Researchers evaluated the effects of compound 4h on breast cancer cell lines. It was found to significantly reduce cell viability and induce apoptosis through the downregulation of matrix metalloproteinase (MMP9) and upregulation of tissue inhibitor of metalloproteinases (TIMP2) .
  • Anticonvulsant Activity Assessment :
    • A study focused on the anticonvulsant properties showed that certain derivatives could effectively reduce seizure activity in animal models, suggesting a potential role in epilepsy treatment .

Properties

IUPAC Name

2-ethyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-8-6-7-4-3-5-10-9(7)11-8/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTVWPJFZZCZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343380
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23612-49-9
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-7-azaindole (1.32 g, 10 mmol) in dry diethyl ether (60 ml) at room temperature under an inert atmosphere is added n-BuLi (18.8 ml of a 1.6 M solution in hexanes, 30 mmol) followed by f-BuOK (2.24 g, 20 mmol). The reaction mixture is stirred at room temperature for 40 minutes and then cooled to −70° C. whereupon methyl iodide (1.25 ml, 20 mmol) is added dropwise. Stirring continues for a further 2 hours after which time, the reaction mixture is quenched with water (2 ml) and is allowed to slowly warm to room temperature. The cooled solution is poured onto water (200 ml), neutralized with 1N HCl and then extracted with diethyl ether (80 ml). The organic portion is washed with water (2×60 ml), dried (Na2SO4) and concentrated in vacuo to yield the titled compound as orange crystals. [MH+CH3CN]+=188)
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
f-BuOK
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
1.25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-7-azaindole (1.32 g, 10 mmol) in dry diethyl ether (60 ml) at room temperature under an inert atmosphere is added n-BuLi (18.8 ml of a 1.6 M solution in hexanes, 30 mmol) followed by t-BuOK (2.24 g, 20 mmol). The reaction mixture is stirred at room temperature for 40 minutes and then cooled to −70° C. whereupon methyl iodide (1.25 ml, 20 mmol) is added dropwise. Stirring continues for a further 2 hours after which time, the reaction mixture is quenched with water (2 ml) and is allowed to slowly warm to room temperature. The cooled solution is poured onto water (200 ml), neutralized with 1N HCl and then extracted with diethyl ether (80 ml). The organic portion is washed with water (2×60 ml), dried (Na2SO4) and concentrated in vacuo to yield the titled compound as orange crystals. [MH+CH3CN]+=188)
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
1.25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
2-Ethyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.